2,2,3,3,4,4,5,5-Octafluorocyclopentanol
Overview
Description
2,2,3,3,4,4,5,5-Octafluorocyclopentanol is a fluorinated alcohol with the molecular formula C5H2F8O . This compound is characterized by the presence of eight fluorine atoms attached to a cyclopentane ring, along with a hydroxyl group. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluorocyclopentanol typically involves the fluorination of cyclopentanol derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5-Octafluorocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form fluorinated hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated hydrocarbons.
Substitution: Fluorinated alkyl halides.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluorocyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a surfactant in the synthesis of nanomaterials
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5-Octafluorocyclopentanol exerts its effects is primarily through its interactions with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic environments. This makes it an effective agent in modifying surface properties and in the formation of stable emulsions .
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Uniqueness: 2,2,3,3,4,4,5,5-Octafluorocyclopentanol is unique due to its cyclic structure, which imparts different steric and electronic properties compared to its linear counterparts. This cyclic nature can influence its reactivity and interactions with other molecules, making it particularly useful in applications requiring specific molecular conformations .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O/c6-2(7)1(14)3(8,9)5(12,13)4(2,10)11/h1,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVKPVRTJLBTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026838 | |
Record name | 2,2,3,3,4,4,5,5-Octafluorocyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16621-87-7 | |
Record name | 2,2,3,3,4,4,5,5-Octafluorocyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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